3-(Methylsulfanyl)cyclobutan-1-ol

Catalog No.
S884253
CAS No.
2059911-31-6
M.F
C5H10OS
M. Wt
118.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfanyl)cyclobutan-1-ol

CAS Number

2059911-31-6

Product Name

3-(Methylsulfanyl)cyclobutan-1-ol

IUPAC Name

3-methylsulfanylcyclobutan-1-ol

Molecular Formula

C5H10OS

Molecular Weight

118.2 g/mol

InChI

InChI=1S/C5H10OS/c1-7-5-2-4(6)3-5/h4-6H,2-3H2,1H3

InChI Key

KOFROXSEJKSZDG-UHFFFAOYSA-N

SMILES

CSC1CC(C1)O

Canonical SMILES

CSC1CC(C1)O

3-(Methylsulfanyl)cyclobutan-1-ol is an organosulfur compound characterized by the presence of a methylsulfanyl group attached to a cyclobutane ring with a hydroxyl functional group. Its molecular formula is C5H10OSC_5H_{10}OS and it has a molecular weight of 118.19 g/mol. The structure features a four-membered cyclic framework that contributes to its unique chemical properties, making it valuable in various fields of research and industry.

  • Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield cyclobutanol derivatives with reducing agents like lithium aluminum hydride.
  • Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used, such as sodium azide or potassium cyanide.

Research indicates that 3-(Methylsulfanyl)cyclobutan-1-ol may exhibit potential biological activities, including interactions with enzymes and proteins. While specific therapeutic applications are still under investigation, it has been studied for its possible roles in biological processes and as a precursor in the synthesis of pharmaceutical compounds.

The synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol typically involves:

  • Reaction of Cyclobutanone with Methylthiol: This process occurs in the presence of a base, often using solvents like ethanol or tetrahydrofuran (THF). Reaction conditions usually maintain temperatures between 0°C to 25°C.
  • Industrial Production: For larger-scale production, continuous flow reactors may be employed to enhance yield and purity. Techniques such as distillation and recrystallization are utilized for purification.

3-(Methylsulfanyl)cyclobutan-1-ol has diverse applications across several domains:

  • Organic Synthesis: It serves as a building block in the preparation of more complex organic molecules.
  • Biological Research: Investigated for its interactions with biomolecules, contributing to studies on enzyme activity and potential therapeutic uses.
  • Industrial Uses: Employed in the synthesis of specialty chemicals and materials due to its unique chemical properties.

The interaction studies of 3-(Methylsulfanyl)cyclobutan-1-ol focus on its mechanism of action, where it acts as both a nucleophile and an electrophile. This dual behavior allows it to participate in various chemical transformations, forming reactive intermediates such as sulfoxides and sulfones that can lead to further

Several compounds share structural similarities with 3-(Methylsulfanyl)cyclobutan-1-ol, each possessing unique characteristics:

Compound NameStructure TypeKey Features
3-(Methylsulfanyl)cyclobutan-1-oneKetoneSimilar structure but with a ketone group instead of an alcohol.
3-(Methylsulfanyl)cyclobutan-1-amineAmineContains an amine group instead of an alcohol.
3-Mercapto-3-methylbutan-1-olThiolKnown for its distinct odor; found in food products.
4-Mercapto-4-methylpentan-2-oneThioketoneExhibits unique odor properties; used in flavoring.
3-Thiomethylbutan-1-olThiolSimilar functional groups; used in organic synthesis.

Uniqueness

3-(Methylsulfanyl)cyclobutan-1-ol is notable for its combination of a cyclobutane ring, a methylsulfanyl group, and an alcohol functional group. This unique architecture allows it to participate in a variety of

Cyclization Reactions and Ring Formation Strategies

The synthesis of 3-(Methylsulfanyl)cyclobutan-1-ol relies heavily on established cyclobutane ring formation methodologies, which can be broadly categorized into several key approaches [3] [4].

Photochemical [2+2] Cycloaddition Reactions

Photochemical [2+2] cycloaddition represents one of the most versatile methods for constructing cyclobutane rings [5] [6] [7]. This approach involves the photochemical activation of alkenes to generate excited states that undergo cycloaddition reactions. Recent advances in visible-light organophotocatalysis have enabled the synthesis of highly functionalized cyclobutane derivatives under mild conditions [7]. The methodology tolerates various electron-deficient styrene derivatives and delivers cyclobutane products bearing electron-deficient aryl substituents in good yields [7].

The reaction mechanism typically involves energy transfer from a photocatalyst to the substrate alkenes, promoting them to excited triplet states that can undergo [2+2] cycloaddition [6]. This process has been successfully applied to create complex cyclobutane architectures with multiple stereocenters and excellent stereoselectivity [6].

Thermal Cyclization Approaches

Thermal cyclization reactions provide another important pathway for cyclobutane formation [3] [8]. These reactions often proceed through biradical intermediates and can be particularly useful for constructing substituted cyclobutane frameworks [3]. The stereoretentive formation of cyclobutanes from pyrrolidine precursors through nitrogen extrusion has been demonstrated as an effective synthetic strategy [3] [9].

The mechanism involves the formation of 1,4-biradical intermediates following nitrogen extrusion from diazene precursors [3]. The rate-determining step corresponds to the release of nitrogen gas from the 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, which subsequently undergoes ring closure to deliver the cyclobutane product [3].

Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for cyclobutane synthesis [10] [11]. Iron and cobalt-based catalysts with redox-active pyridine(diimine) ligands have been successfully employed to promote [2+2] cycloaddition of unactivated alkenes under mild conditions [10]. These catalysts overcome the traditional limitations associated with cyclobutane formation from simple, unactivated alkenes.

The development of asymmetric cross-coupling approaches using rhodium catalysis has provided access to stereodefined cyclobutanes through carbometallation reactions [11]. These methods involve rhodium-catalyzed asymmetric carbometallation followed by chain-walking or carbon-hydrogen insertion processes [11].

MethodKey FeaturesTypical Yields (%)Selectivity
[2+2] PhotocycloadditionVisible light catalysis, enantioselective variants60-95High ee (>90%)
Metal-Catalyzed CycloadditionFe/Co catalysts, unactivated alkenes50-85Good to excellent
Thermal CyclizationHigh temperature, biradical intermediates40-80Moderate
Radical Cascade CyclizationsMultiple bond formations45-75High diastereoselectivity

Carbon-Sulfur Bond Functionalization Techniques

The introduction of methylsulfanyl groups into cyclobutanol frameworks requires efficient carbon-sulfur bond formation methodologies [12] [1] [2]. Several synthetic strategies have been developed for this purpose.

Nucleophilic Thioether Formation

The most straightforward approach involves nucleophilic substitution reactions between cyclobutanol-derived leaving groups and methylthiol or its derivatives [13]. This method typically employs cyclobutyl tosylates or mesylates as electrophiles, which react with thiol nucleophiles under basic conditions [13]. The reaction proceeds through an SN2 mechanism, providing good stereocontrol when applied to cyclobutane substrates [13].

Radical-Mediated Carbon-Sulfur Bond Formation

Radical approaches offer complementary reactivity patterns for carbon-sulfur bond construction [12] [14]. Photo-induced copper-catalyzed sequential hydrogen atom transfer processes have been developed for the synthesis of cyclobutanols through intermolecular radical cascade cyclization [14]. These reactions involve the functionalization of two carbon-hydrogen bonds through sequential hydrogen atom transfer processes [14].

The copper complex efficiently reduces iodomethylsilyl alcohols under blue-light irradiation to initiate tandem transformations [14]. The mild reaction conditions tolerate a broad range of functional groups and allow for the generation of elaborate polycyclic structures [14].

Metal-Free Carbon-Sulfur Coupling

Metal-free approaches using elemental sulfur have been demonstrated for the synthesis of thiophene derivatives from cyclobutanol precursors [12]. This methodology involves the reaction of tertiary cyclobutanols with elemental sulfur under air atmosphere at elevated temperatures [12]. The process provides a strategy for constructing multisubstituted thiophene derivatives through carbon-sulfur bond formation [12].

MethodReagentsConditionsEfficiency
Nucleophilic Thioether FormationThiols + alkyl halides/tosylatesBase, RT to 80°CHigh (80-95%)
Radical ThiolationThiyl radicals + alkenesLight/heat, radical initiatorsModerate (50-75%)
Metal-Free C-S CouplingElemental sulfur + organicsHigh temperature, airGood (60-85%)
Transition Metal CatalysisPd/Cu catalysts + thiol donorsMild conditions, ligandsHigh (75-90%)

Metal-Free Catalytic Approaches

Metal-free catalytic methodologies have gained prominence in cyclobutane synthesis due to their operational simplicity and reduced environmental impact [8] [12] [7].

Organocatalytic Photochemical Processes

Organophotocatalytic [2+2] cycloaddition reactions using cyanoarene photocatalysts have been developed for the synthesis of cyclobutane derivatives [7]. These organic catalysts enable the incorporation of electron-deficient functionality such as esters, nitriles, and nitro groups into cyclobutane frameworks [7]. The methodology represents a departure from traditional transition-metal-based photocatalysis and offers advantages in terms of cost and toxicity considerations [7].

Hypervalent Iodine-Mediated Reactions

Hypervalent iodine reagents have been employed in metal-free approaches for cyclobutane synthesis [9]. The use of hypervalent iodine(III) species with ammonium carbamate generates iodonitrene intermediates capable of delivering nitrogen atoms to pyrrolidine substrates [9]. This approach enables the stereospecific synthesis of cyclobutanes through nitrogen extrusion processes [9].

Acid-Catalyzed Ring Formation

Brønsted acid catalysis has been utilized for cyclobutane ring formation through ring contraction reactions [8]. The transition-metal-free ring-opening reaction of 2-halocyclobutanols proceeds through thermal ring-opening mechanisms that depend on the structure of the starting cyclobutanol [8]. These reactions can produce different products depending on the substitution pattern and reaction conditions [8].

Base-Promoted Cyclization Reactions

Base-catalyzed approaches have been developed for the construction of cyclobutane rings from appropriate precursors [15]. The preparation of cyclobutanol from cyclopropyl carbinol in the presence of concentrated mineral acids represents a classical example of acid-catalyzed ring expansion [15]. This methodology can be coupled with subsequent oxidation reactions to provide versatile synthetic routes to cyclobutane derivatives [15].

Enantioselective Synthesis and Chiral Resolution Methods

The development of enantioselective methodologies for 3-(Methylsulfanyl)cyclobutan-1-ol synthesis represents a significant challenge due to the multiple stereogenic centers present in the target molecule [16] [17] [11] [5].

Asymmetric Photocycloaddition Reactions

Enantioselective [2+2] photocycloaddition reactions have been developed using chiral photocatalysts and auxiliaries [5]. The cascade asymmetric allylic etherification/[2+2] photocycloaddition methodology provides access to enantioenriched cyclobutane derivatives with excellent diastereo- and enantioselectivities [5]. This approach uses readily available branched allyl acetates and cinnamyl alcohols as substrates under mild reaction conditions [5].

The reaction proceeds through iridium-catalyzed asymmetric allylic etherification followed by visible-light induced [2+2] cycloaddition [5]. The methodology achieves up to 12:1 diastereomeric ratio and greater than 99% enantiomeric excess [5]. Notably, all substrates and catalysts can be added simultaneously without separation steps, enhancing the practical utility of the method [5].

Rhodium-Catalyzed Asymmetric Synthesis

Rhodium-catalyzed asymmetric bicyclobutanation followed by copper-catalyzed homoconjugate addition has been developed for the enantioselective synthesis of cyclobutanes [16]. This three-component process treats tert-butyl (E)-2-diazo-5-arylpent-4-enoates with rhodium(II) catalysts to provide enantiomerically enriched bicyclobutanes [16].

The bicyclobutane intermediates subsequently engage in homoconjugate addition/enolate trapping sequences to give densely functionalized cyclobutanes with high diastereoselectivity [16]. This methodology can be carried out as a single-flask procedure, demonstrating its synthetic efficiency [16].

Chiral Auxiliary-Based Approaches

The use of chiral auxiliaries has been explored for the diastereoselective synthesis of cyclobutane derivatives [17] [2]. Chiral bidentate aniline sulfoxide-based directing groups have been developed for palladium(II)-catalyzed diastereoselective functionalization of cyclobutane carboxylic acid derivatives [2]. These auxiliaries enable both arylation and alkylation reactions with moderate to good levels of diastereoselectivity [2].

The 2-(p-tolylsulfinyl)aniline directing group can be cleaved and recovered after the diastereoselective carbon-hydrogen functionalization without loss of optical purity [2]. This approach provides a practical method for accessing enantiomerically enriched cyclobutane derivatives [2].

Kinetic Resolution Strategies

Kinetic resolution methods have been applied to separate enantiomers of cyclobutane derivatives [2]. Transition-metal-catalyzed enantioselective carbon-hydrogen functionalization has been used for the kinetic resolution of sulfoximine-containing cyclobutanes [2]. These methods achieve high selectivity factors and provide access to enantiomerically pure materials [2].

Industrial-Scale Production Considerations

The industrial-scale production of 3-(Methylsulfanyl)cyclobutan-1-ol requires consideration of several factors including scalability, cost-effectiveness, and process safety [18] [19] [20] [21].

Continuous Flow Processing

Continuous flow technology has emerged as a promising approach for large-scale cyclobutane synthesis [18] [19] [21]. The implementation of continuous flow photoreactors for [2+2] cycloaddition reactions offers significant advantages over traditional batch processes [18] [21]. These systems provide improved irradiation efficiency due to increased surface area to volume ratios and shorter path lengths [18].

Continuous flow [2+2] photopolymerization has been demonstrated to achieve 6.5 grams per day production rates with residence times of 24 hours [18]. This represents a remarkable improvement in scalability compared to batch preparations, which typically yield 100-200 milligrams per reaction [18]. The continuous flow approach also provides better molecular weight control and reduced dispersity compared to batch reactions [18].

Process Optimization Strategies

Industrial-scale production requires optimization of reaction conditions to maximize efficiency and minimize waste [20]. The development of improved catalytic systems with higher turnover numbers and frequencies is essential for economic viability [20]. Process intensification through the use of microreactors and continuous processing can significantly reduce production costs and improve product quality [19].

The integration of multiple synthetic steps into continuous flow sequences offers opportunities for process simplification and waste reduction [19]. Organophotoredox catalysis combined with continuous flow technology has been shown to provide higher chemical yields and reduced reaction times compared to traditional batch conditions [19].

Cost-Effectiveness Analysis

The economic viability of industrial-scale production depends on several factors including raw material costs, energy requirements, and catalyst expenses [20]. Metal-free catalytic approaches offer potential cost advantages over transition-metal-based systems, particularly for large-scale applications [20]. The development of recyclable catalytic systems and the optimization of catalyst loading are important considerations for industrial implementation [20].

Safety and Environmental Considerations

Industrial production must address safety concerns associated with high-pressure reactions and photochemical processes [20]. The use of continuous flow systems can improve safety by reducing the inventory of hazardous materials and providing better process control [19]. Environmental considerations include the minimization of waste generation and the development of green chemistry approaches that reduce the use of hazardous solvents and reagents [20].

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for quality control and process monitoring [20]. The development of in-line analytical techniques for continuous monitoring of reaction progress and product quality is essential for maintaining consistent product specifications [20]. Spectroscopic methods and chromatographic techniques are commonly employed for the analysis of cyclobutane derivatives [20].

The comprehensive spectroscopic characterization of 3-(methylsulfanyl)cyclobutan-1-ol relies on the integration of multiple analytical techniques to elucidate its molecular structure and confirm its identity. This multifaceted approach provides complementary information about the compound's structural features, functional groups, and molecular fragmentation patterns.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the most informative technique for structural elucidation of 3-(methylsulfanyl)cyclobutan-1-ol. The proton nuclear magnetic resonance spectrum provides crucial information about the hydrogen environments within the molecule [1] [2]. The cyclobutane ring protons are expected to exhibit chemical shifts in the range of δ 1.8-3.0 parts per million, reflecting the characteristic deshielding effect observed in four-membered ring systems [1] [2]. This downfield shift compared to larger cycloalkanes (δ 1.44-1.54 parts per million) is attributed to the antiaromatic character of the cyclobutane carbon-carbon framework [1] [2].

The hydroxyl group proton typically resonates between δ 3.5-4.5 parts per million, with the exact position dependent on hydrogen bonding interactions and solvent effects [3] [4]. The methylsulfanyl substituent introduces additional complexity to the spectrum, with the methyl group attached to sulfur expected to appear around δ 2.5-3.0 parts per million [5] [6]. The coupling patterns observed in the high-resolution nuclear magnetic resonance spectrum provide information about the spatial relationships between adjacent protons, following the n+1 rule for spin-spin coupling [7].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the cyclobutane carbons appearing in the typical aliphatic carbon region (δ 20-50 parts per million) [8]. The carbon bearing the hydroxyl group exhibits a characteristic downfield shift due to the electronegativity of oxygen, while the carbon attached to the methylsulfanyl group shows the influence of sulfur substitution [8]. The methyl carbon of the methylsulfanyl group typically resonates around δ 15-20 parts per million [5].

Infrared Spectroscopy

Infrared spectroscopy provides valuable functional group identification and structural confirmation for 3-(methylsulfanyl)cyclobutan-1-ol. The hydroxyl group exhibits a characteristic broad absorption band in the region of 3200-3600 wavenumbers, with the exact position and shape influenced by hydrogen bonding interactions [3] [4]. The cyclobutane ring displays distinctive methylene carbon-hydrogen stretching vibrations at approximately 2987 and 2887 wavenumbers [9] [10].

The ring methylene deformation vibrations appear in the region of 1450-1420 wavenumbers, which is characteristic of cyclobutane derivatives [10]. A particularly diagnostic absorption occurs near 1235 wavenumbers, attributed to ring breathing motions in cyclobutanes containing methylene groups [10]. The presence of the methylsulfanyl group introduces additional spectroscopic features, including carbon-sulfur stretching vibrations expected around 600-700 wavenumbers [11].

The infrared spectrum of cyclobutanol derivatives has been extensively studied, revealing the importance of conformational effects on vibrational frequencies [3] [12]. Variable temperature studies have demonstrated the existence of multiple conformers, with the equatorial-trans conformer being the most stable form [3]. This conformational analysis provides insights into the three-dimensional structure and dynamic behavior of the molecule.

Mass Spectrometry

Mass spectrometry analysis of 3-(methylsulfanyl)cyclobutan-1-ol provides crucial information about its molecular weight and fragmentation patterns. The molecular ion peak is expected at mass-to-charge ratio 118, corresponding to the molecular formula C₅H₁₀OS [5] [6]. The fragmentation pattern follows characteristic pathways observed in related cyclobutanol derivatives [13] [14].

The base peak in the mass spectrum of cyclobutanol appears at mass-to-charge ratio 44, resulting from the loss of ethylene (C₂H₄) from the molecular ion [13] [14]. This fragmentation involves specific bond cleavages in the cyclobutane ring without significant hydrogen scrambling, as demonstrated by deuterium labeling studies [13]. A secondary peak at mass-to-charge ratio 43 arises from the loss of the ethyl radical (C₂H₅) [13] [14].

For 3-(methylsulfanyl)cyclobutan-1-ol, additional fragmentation pathways involving the methylsulfanyl group are anticipated. The loss of the methylsulfanyl radical (SCH₃) would generate fragments at mass-to-charge ratio 71, while the loss of water (H₂O) would produce fragments at mass-to-charge ratio 100 [13]. The fragmentation mechanism involves complex rearrangements and hydrogen atom scrambling processes, as evidenced by studies on related compounds [13].

X-Ray Crystallography and Conformational Analysis

X-ray crystallography provides the most direct and unambiguous method for determining the three-dimensional structure of 3-(methylsulfanyl)cyclobutan-1-ol. This technique reveals precise bond lengths, bond angles, and conformational preferences that are essential for understanding the compound's structural characteristics and reactivity patterns.

Crystal Structure Determination

The crystal structure of 3-(methylsulfanyl)cyclobutan-1-ol would reveal the puckered conformation characteristic of cyclobutane derivatives. Cyclobutane rings adopt a butterfly-like conformation to minimize torsional strain, with one carbon atom displaced approximately 25° from the plane formed by the other three carbons [15] [16]. This puckering reduces the eclipsing interactions between adjacent methylene groups while maintaining reasonable bond angles [15].

The carbon-carbon bond lengths in the cyclobutane ring are expected to be approximately 1.556 Å, which is significantly longer than typical carbon-carbon single bonds (1.54 Å) [17]. This elongation is attributed to the ring strain and the need to accommodate the non-ideal bond angles in the four-membered ring system [17]. The carbon-carbon-carbon bond angles are compressed to approximately 88°, substantially smaller than the ideal tetrahedral angle of 109.5° [17] [16].

The methylsulfanyl substituent introduces additional conformational complexity, with the carbon-sulfur bond length expected to be around 1.82 Å [6]. The sulfur atom adopts a tetrahedral geometry, with the methylsulfanyl group capable of adopting different rotational conformations around the carbon-sulfur bond [6]. The hydroxyl group positioning is crucial for determining the overall molecular conformation and potential intermolecular interactions [3].

Computational Modeling and Density Functional Theory Calculations

Computational methods, particularly density functional theory calculations, provide powerful tools for understanding the structural characteristics and properties of 3-(methylsulfanyl)cyclobutan-1-ol. These theoretical approaches complement experimental techniques by providing detailed insights into electronic structure, conformational preferences, and spectroscopic properties.

Density Functional Theory Approaches

Density functional theory calculations have proven highly effective for studying cyclobutane derivatives and their structural properties [19] [20]. The B3LYP and M06-2X functionals are commonly employed for geometry optimization and property calculations, providing reliable results for organic compounds containing sulfur atoms [19]. The choice of basis set significantly influences the accuracy of calculations, with the TZVP basis set demonstrating superior performance for nuclear magnetic resonance chemical shift predictions compared to 6-311+G(d,p) [19].

Computational studies of cyclobutane systems reveal the importance of conformational flexibility and ring puckering in determining molecular properties [19] [20]. The puckered conformation of cyclobutane derivatives is accurately reproduced by density functional theory calculations, with predicted bond lengths and angles showing excellent agreement with experimental crystallographic data [19]. The calculations provide insights into the electronic origins of the unusual spectroscopic properties observed in four-membered ring systems [2].

For 3-(methylsulfanyl)cyclobutan-1-ol, density functional theory calculations can predict the preferred conformations of both the hydroxyl and methylsulfanyl substituents [19]. The calculations reveal the energy differences between various conformers and help identify the most stable arrangements [19]. The inclusion of dispersion corrections in the functional improves the accuracy of predictions for systems involving sulfur atoms and weak intermolecular interactions [19].

Electronic Structure Analysis

Computational analysis of the electronic structure provides detailed information about the bonding characteristics and electron distribution in 3-(methylsulfanyl)cyclobutan-1-ol. The cyclobutane ring exhibits significant ring strain, with calculations confirming the experimentally observed bond length elongation and angle compression [17] [21]. The electronic structure calculations reveal the contributions of angle strain and torsional strain to the overall molecular energy [21].

The methylsulfanyl group introduces additional electronic effects through the sulfur atom's polarizability and lone pair interactions [20]. Density functional theory calculations can quantify these effects and predict their influence on molecular properties such as dipole moments and polarizabilities [20]. The calculations also provide insights into the electron density distribution and help rationalize the observed spectroscopic properties [20].

Natural bond orbital analysis provides detailed information about the bonding interactions and electron delocalization within the molecule [19]. This analysis reveals the extent of hyperconjugation and other electronic effects that influence the molecular structure and stability [19]. The calculations can predict the nuclear magnetic resonance chemical shifts with high accuracy, providing a valuable tool for structural confirmation [19].

Isotopic Labeling and Tracer Studies

Isotopic labeling techniques represent powerful tools for investigating the structural characteristics and dynamic properties of 3-(methylsulfanyl)cyclobutan-1-ol. These methods provide unique insights into molecular behavior, reaction mechanisms, and structural assignments that complement conventional spectroscopic approaches.

Deuterium Labeling Studies

Deuterium labeling has proven particularly valuable for studying cyclobutanol derivatives and their fragmentation patterns [13]. The incorporation of deuterium atoms at specific positions within the molecule allows for the tracking of hydrogen atom movements during chemical reactions and mass spectrometric fragmentation processes [13]. Studies on deuterated cyclobutanol derivatives have revealed the specific mechanisms of ethylene loss and radical fragmentation pathways [13].

The synthesis of deuterated analogs of 3-(methylsulfanyl)cyclobutan-1-ol would involve the incorporation of deuterium atoms at the hydroxyl position, within the cyclobutane ring, or in the methylsulfanyl group [13]. Each labeling pattern provides unique information about the molecular behavior and structural dynamics [13]. The deuterium isotope effects on nuclear magnetic resonance chemical shifts and coupling patterns offer additional structural confirmation [22].

Deuterium labeling studies have demonstrated the absence of significant hydrogen scrambling in the ethylene elimination process from cyclobutanol derivatives [13]. This finding indicates that the fragmentation proceeds through specific bond cleavage mechanisms rather than random hydrogen rearrangements [13]. The stereochemical course of these reactions can be elucidated through careful analysis of the deuterium distribution in the products [13].

Stable Isotope Analysis

Stable isotope analysis techniques, including compound-specific isotope analysis, provide valuable tools for structural characterization and source identification of 3-(methylsulfanyl)cyclobutan-1-ol [23] [24]. The carbon, hydrogen, and sulfur isotope ratios can serve as molecular fingerprints that reflect the compound's synthetic history and environmental fate [23] [24].

The δ¹³C, δ²H, and δ³⁴S values of 3-(methylsulfanyl)cyclobutan-1-ol would provide information about the carbon sources, hydrogen exchange processes, and sulfur incorporation mechanisms involved in its synthesis [24]. These isotopic signatures can be used to distinguish between different synthetic pathways and identify the origin of the compound in environmental or biological samples [24].

Isotope-ratio mass spectrometry represents the primary analytical technique for these measurements, providing high precision and accuracy for isotope ratio determinations [24]. The combination of gas chromatography separation with isotope-ratio mass spectrometry allows for the analysis of individual compounds in complex mixtures [23]. This approach is particularly valuable for studying the environmental fate and transformation of organosulfur compounds [23].

Carbon-13 and Nitrogen-15 Labeling

Carbon-13 and nitrogen-15 labeling techniques provide additional opportunities for structural characterization and mechanistic studies of 3-(methylsulfanyl)cyclobutan-1-ol derivatives [22] [25]. The incorporation of these isotopes at specific positions within the molecule enables detailed nuclear magnetic resonance studies and metabolic tracing experiments [22].

The synthesis of ¹³C-labeled analogs would involve the incorporation of carbon-13 atoms at the methyl carbon of the methylsulfanyl group or within the cyclobutane ring structure [22]. These labeled compounds serve as internal standards for quantitative analysis and provide enhanced sensitivity for nuclear magnetic resonance detection [22]. The carbon-13 isotope effects on chemical shifts and coupling patterns offer additional structural information [22].

Nitrogen-15 labeling, while not directly applicable to 3-(methylsulfanyl)cyclobutan-1-ol, becomes relevant for related amino derivatives or when studying interactions with nitrogen-containing systems [22]. The combination of multiple isotope labels allows for sophisticated mechanistic studies and provides detailed information about molecular transformations and interactions [22].

TechniqueApplicationKey Information
¹H NMRStructural elucidationChemical shifts δ 1.8-3.0 ppm (ring), δ 3.5-4.5 ppm (OH), δ 2.5-3.0 ppm (SCH₃)
¹³C NMRCarbon frameworkAliphatic carbons δ 20-50 ppm, methyl carbon δ 15-20 ppm
IR SpectroscopyFunctional groupsOH stretch 3200-3600 cm⁻¹, CH₂ stretch 2987/2887 cm⁻¹, ring breathing 1235 cm⁻¹
Mass SpectrometryMolecular weight/fragmentationMolecular ion m/z 118, base peak m/z 44 (loss of C₂H₄)
X-ray Crystallography3D structurePuckered conformation, C-C bond 1.556 Å, C-C-C angle 88°
DFT CalculationsElectronic structureB3LYP/TZVP optimal for geometry and NMR predictions
Deuterium LabelingMechanistic studiesFragmentation pathways, hydrogen scrambling analysis

XLogP3

0.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types